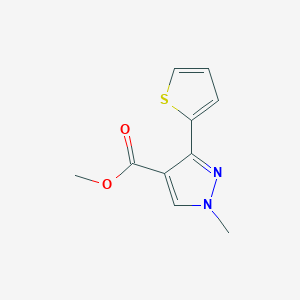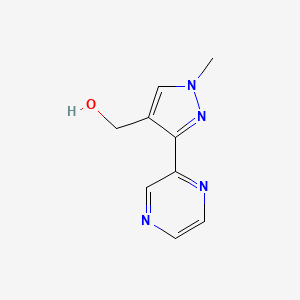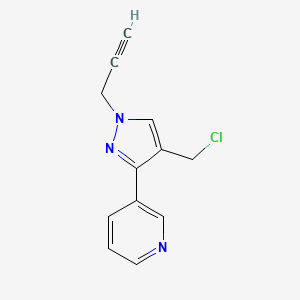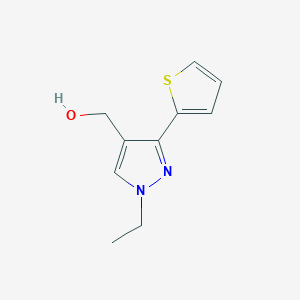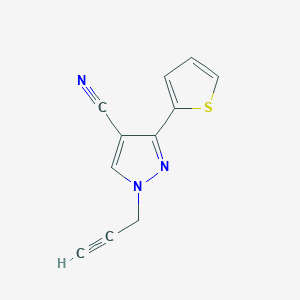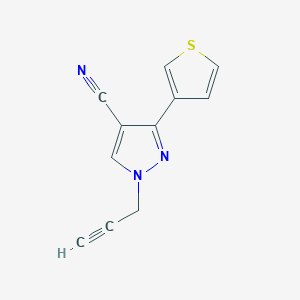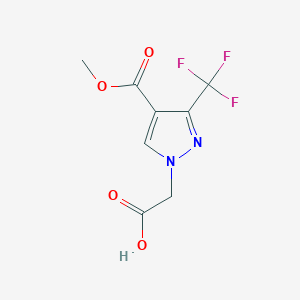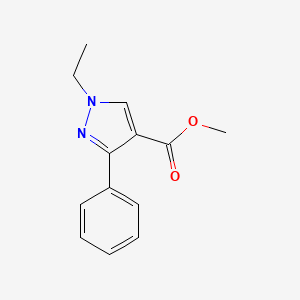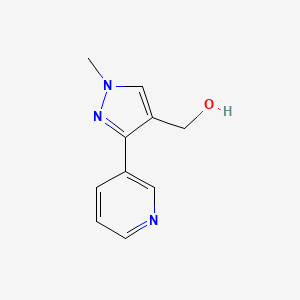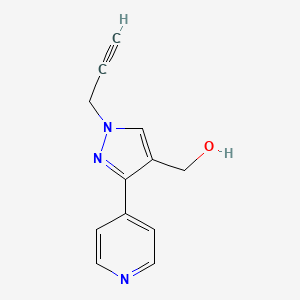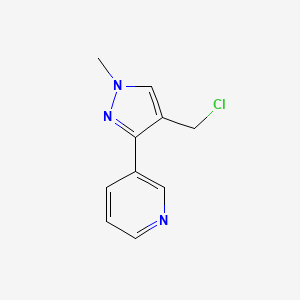
6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C13H18N2O2. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2 . This code provides a way to encode the molecular structure using a standard textual notation.Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.29 g/mol. It has a melting point range of 211-217°C .Aplicaciones Científicas De Investigación
6-CH-3-CP-THP-2,4-D has a wide range of applications in scientific research. It is used as a building block for peptide synthesis and as an inhibitor of protein-protein interactions. It is also used as a ligand for metal ions and as a model compound for the study of enzyme structure and function. Additionally, 6-CH-3-CP-THP-2,4-D has been used to study the structure of proteins and to develop new drugs.
Mecanismo De Acción
The mechanism of action of 6-CH-3-CP-THP-2,4-D is not fully understood. However, it is believed that the cyclopropyl groups interact with the protein or metal ion, forming a complex that is stable enough to prevent the protein or metal ion from binding to other molecules. Additionally, the cyclopropyl groups may interact with the substrate, forming an intermediate that is then converted to the product.
Biochemical and Physiological Effects
6-CH-3-CP-THP-2,4-D has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, as well as the activity of enzymes involved in the synthesis of proteins. Additionally, 6-CH-3-CP-THP-2,4-D has been found to modulate the activity of several receptors, including the serotonin and dopamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-CH-3-CP-THP-2,4-D is a useful compound for laboratory experiments due to its wide range of applications and its relatively low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. However, 6-CH-3-CP-THP-2,4-D is not always suitable for laboratory experiments due to its instability and its potential to cause side effects.
Direcciones Futuras
The potential applications of 6-CH-3-CP-THP-2,4-D are vast and the compound is being studied extensively. Potential future directions include the development of new drugs, the development of new catalysts, the use of 6-CH-3-CP-THP-2,4-D as a model compound for enzyme structure and function, and the use of 6-CH-3-CP-THP-2,4-D as an inhibitor of protein-protein interactions. Additionally, 6-CH-3-CP-THP-2,4-D could be used to study the structure of proteins and to develop new peptides and peptide-based drugs.
Safety and Hazards
Propiedades
IUPAC Name |
6-cyclohexyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-8-11(9-4-2-1-3-5-9)14-13(17)15(12)10-6-7-10/h8-10H,1-7H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXSWNOMFVZVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



